molecular formula C12H12F2O B13336169 (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol

(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B13336169
M. Wt: 210.22 g/mol
InChI Key: NJVFIMPXNSFFSI-UHFFFAOYSA-N
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Description

(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol (CAS 2866307-29-9) is a high-purity chemical compound with the molecular formula C12H12F2 and a molecular weight of 194.22 g/mol. Its structure features a bicyclo[1.1.1]pentane (BCP) core, a scaffold that has attracted significant interest in medicinal chemistry and materials science. The BCP motif is recognized as a valuable bioisostere, commonly used to replace aromatic rings, internal alkynes, or tert-butyl groups in drug discovery programs . This strategic replacement can enhance the three-dimensionality and saturation of lead compounds, which is associated with improved solubility, metabolic stability, and overall pharmacokinetic profiles . This particular molecule is functionalized with a phenyl group and a fluorinated methanol moiety, offering unique vectors for further chemical modification. The incorporation of fluorine atoms can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a sophisticated building block for constructing novel compounds . Researchers can utilize this reagent to explore new chemical space in the development of pharmaceuticals, particularly for creating patent-free novel vectors for substituent disposition . It is also relevant in materials science applications, such as the design of molecular rods or supramolecular linkers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol

InChI

InChI=1S/C12H12F2O/c13-12(14)10(8-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2

InChI Key

NJVFIMPXNSFFSI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)C3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via α-Allyldiazoacetates

One of the most efficient methods for synthesizing difluorobicyclo[1.1.1]pentanes, including derivatives like (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol , involves a one-pot process starting from α-allyldiazoacetates. This method includes two key steps:

  • Cyclopropanation : The reaction begins with the intramolecular cyclopropanation of α-allyldiazoacetates using a dirhodium catalyst, typically Rh₂(Oct)₄, to form a bicyclo[1.1.0]butane intermediate.

  • Difluorocarbene Insertion : Following cyclopropanation, the reaction mixture undergoes a solvent switch to tetrahydrofuran (THF), which is necessary for optimal difluorocarbene insertion. Difluorocarbene is generated from sodium iodide (NaI) and trifluoromethyltrimethylsilane (CF₃TMS), leading to the expansion of the bicyclo[1.1.0]butane ring to form the desired difluorobicyclo[1.1.1]pentane.

Synthesis of Starting Materials

The preparation of α-allyldiazoacetates involves several steps:

  • Synthesis of Acetoacetate Precursors : These are typically prepared by reacting methyl 3-oxobutanoate with sodium hydride (NaH) and tetrabutylammonium iodide (n-Bu₄NI) in dimethoxyethane (DME), followed by the addition of an allyl halide.

  • Conversion to Diazo Compounds : The acetoacetate precursors are then converted into diazo compounds using p-acetamidobenzenesulfonyl azide (p-ABSA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (MeCN).

Detailed Research Outcomes

Yield and Selectivity

The one-pot synthesis method offers advantages in terms of efficiency and yield. However, the yield can vary depending on the substituents present on the starting diazo compounds. For instance, 3-aryl bicyclo[1.1.0]butanes generally provide good yields in the ring-expansion step, while 2,3-disubstituted derivatives may result in lower yields.

Stereochemistry

The addition of difluorocarbene to the bicyclo[1.1.0]butane intermediate can be stereoselective, depending on the orientation of substituents set during the cyclopropanation step. This has been observed in the formation of single diastereomers in some cases.

Characterization

The synthesized compounds are typically characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. NMR spectra are crucial for determining the structure and stereochemistry of the products.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. Its bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl)methanol
  • (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
  • (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride)

Uniqueness

Compared to similar compounds, (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .

Biological Activity

(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with difluoromethyl and phenyl substituents, which may influence its interaction with biological targets. The molecular formula is C11H12F2OC_{11}H_{12}F_2O with a molecular weight of approximately 202.21 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol exhibit notable antimicrobial properties. A study assessing various derivatives found that certain bicyclic amines displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives of bicyclic compounds have shown effectiveness against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various bicyclic compounds against E. coli and S. aureus. The results indicated that modifications in the bicyclic structure significantly influenced antibacterial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) below 100 µg/mL .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of bicyclic amines were tested against HeLa and A549 cell lines. Results showed that certain derivatives led to a reduction in cell viability by over 50% at concentrations around 200 µg/mL, suggesting promising anticancer potential .

Data Table: Biological Activity Summary

Activity Target Organism/Cell Line Effect Concentration (µg/mL) Reference
AntibacterialE. coliSignificant inhibition<100
AntibacterialS. aureusSignificant inhibition<100
AnticancerHeLa>50% reduction in viability200
AnticancerA549>50% reduction in viability200

Q & A

Q. What methodologies are recommended for synthesizing (2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol with high yield and purity?

Synthesis typically involves multi-step strategies, including cyclopropanation, fluorination, and functional group transformations. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., palladium) to assemble the bicyclo[1.1.1]pentane core .
  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) or halogen-exchange reactions to introduce difluoro groups .
  • Methanol Functionalization : Reduction of ketone intermediates (e.g., using NaBH₄) to install the methanol group .
    Purification methods like column chromatography or recrystallization in dichloromethane/hexane mixtures are critical for isolating the compound with >95% purity .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H/¹⁹F NMR in CDCl₃ to resolve bicyclic strain effects and fluorinated substituents. For example, the bicyclo[1.1.1]pentane core shows distinct upfield shifts in ¹H NMR (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (C₁₃H₁₃F₂O: calc. 214.0978) .
  • X-ray Crystallography : To validate spatial arrangement, especially steric interactions between the phenyl and difluoro groups .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation of the methanol group .
  • Handling : Avoid prolonged exposure to moisture, heat (>50°C), or strong acids/bases, which may degrade the bicyclic framework .

Advanced Research Questions

Q. What mechanisms explain the compound’s potential bioactivity, and how can target interactions be studied?

The fluorinated bicyclo[1.1.1]pentane core enhances metabolic stability and binding affinity via:

  • Hydrophobic Interactions : The phenyl group engages with aromatic residues in enzyme active sites .
  • Steric Effects : The rigid bicyclic structure restricts conformational flexibility, improving selectivity .
    Methodologies :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) in real time .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at low temperatures (–40°C) .
  • DFT Calculations : Simulate NMR chemical shifts (Gaussian 16) to match experimental data and identify conformational isomers .

Q. What computational approaches predict the compound’s reactivity and metabolic pathways?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to oxidation or hydrolysis .
  • PASS Software : Predict metabolic transformations (e.g., CYP450-mediated hydroxylation) and toxicity profiles .

Q. How does structural modification (e.g., substituent variation) alter properties compared to analogs?

Analog Structural Difference Impact
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-ylmethanolMethyl instead of phenylReduced π-π stacking potential; lower logP
3-Phenylbicyclo[1.1.1]pentan-1-ylmethanolNo fluorine substituentsHigher metabolic degradation rates
Bicyclo[2.2.1]heptane derivativesLarger ring systemAltered steric bulk and solubility

Methodological Notes

  • Safety : Follow OSHA guidelines for handling fluorinated compounds (e.g., PPE: nitrile gloves, fume hoods) due to potential respiratory toxicity (H335) .
  • Data Reproducibility : Report reaction conditions (solvent, catalyst loading) in detail, as minor variations significantly impact bicyclo[1.1.1]pentane synthesis yields .

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